2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a thiazole ring, a chromeno-pyrrole structure, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions. The chromeno-pyrrole structure is then synthesized through a series of cyclization reactions involving appropriate precursors. The final compound is obtained by coupling the thiazole and chromeno-pyrrole intermediates under specific conditions, such as the use of a palladium catalyst in a cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and chromeno-pyrrole structures.
Medicine: Potential therapeutic applications due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chromeno-pyrrole structure may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways involved depend on the specific biological context and the compound’s interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain a thiazole ring and exhibit biological activities.
Chromeno-Pyrrole Compounds: Molecules with similar chromeno-pyrrole structures, used in medicinal chemistry for their therapeutic potential.
Uniqueness
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H17FN2O4S2 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17FN2O4S2/c1-11-22(12(2)28)33-24(26-11)27-19(13-4-7-15(32-3)8-5-13)18-20(29)16-10-14(25)6-9-17(16)31-21(18)23(27)30/h4-10,19H,1-3H3 |
InChI Key |
IACSGQGAEVFQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC)C(=O)C |
Origin of Product |
United States |
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